N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a benzodioxole moiety and a furan substituent. The compound’s design combines a carboxamide linker, a benzodioxole group (known for enhancing metabolic stability and binding affinity), and a furan heterocycle (contributing to π-π interactions and solubility).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-11-13-3-4-14-16(10-13)24-12-23-14)20-6-5-17(25-9-7-20)15-2-1-8-22-15/h1-4,8,10,17H,5-7,9,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIFDYWXMWYVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of benzo[d][1,3]dioxole carbaldehyde, which is then subjected to a condensation reaction with furan-2-ylmethylamine to form an intermediate. This intermediate undergoes cyclization with a thiazepane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Core Heterocycles: The 1,4-thiazepane ring (7-membered) in the target compound offers greater conformational flexibility compared to rigid 5-membered thiazole or thiadiazole cores in analogs . This flexibility may enhance binding to dynamic enzyme pockets but reduce metabolic stability. Thiadiazole (compound 4a) is aromatic and planar, favoring strong π-π interactions, whereas the thiazepane’s non-aromatic nature may prioritize hydrogen bonding or van der Waals interactions .
- Benzodioxole in all compounds enhances lipophilicity and metabolic resistance, but its position (e.g., cyclopropane-linked vs. methyl-linked) alters steric bulk and electronic distribution .
Analytical Characterization
IR Spectroscopy :
NMR Spectroscopy :
Inferred Pharmacological Properties
- Thiazole derivatives (e.g., compound 72) with methoxy and methylthio groups may exhibit cytotoxicity, as seen in related compounds tested via MTT assays () .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 495.51 g/mol. The compound features a thiazepane ring, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents like doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 |
These findings suggest that modifications in the chemical structure can enhance the anticancer efficacy of these compounds.
The mechanisms underlying the anticancer activity include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
- Apoptosis Induction : Assessment via annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways, specifically through modulation of Bcl-2 and Bax proteins.
- Cell Cycle Arrest : Studies indicated that treatment with these compounds led to cell cycle arrest at various phases, contributing to their antiproliferative effects.
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity. Key observations include:
- Furan and Benzodioxole Substituents : The presence of furan and benzodioxole moieties has been linked to enhanced cytotoxicity.
- Thiazepane Ring : The thiazepane structure is essential for maintaining biological activity and may interact with specific cellular targets.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the thiazepane framework. These derivatives were tested against different cancer cell lines to evaluate their effectiveness:
- Synthesis : Various derivatives were synthesized using established organic chemistry protocols.
- Evaluation : In vitro assays were conducted to assess cytotoxicity and mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
